molecular formula C15H10Cl2O4 B076098 Bis(4-chlorophenyl) propanedioate CAS No. 15014-20-7

Bis(4-chlorophenyl) propanedioate

Cat. No.: B076098
CAS No.: 15014-20-7
M. Wt: 325.1 g/mol
InChI Key: UHCPKBPIVUUYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorophenyl) propanedioate: is an organic compound with the molecular formula C15H10Cl2O4 . It is a derivative of propanedioic acid, where two hydrogen atoms are replaced by 4-chlorophenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-chlorophenyl) propanedioate typically involves the esterification of propanedioic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Bis(4-chlorophenyl) propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and 4-chlorophenol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: Propanedioic acid and 4-chlorophenol.

    Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Bis(4-chlorophenyl) propanedioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways

Industry: The compound is used in the production of polymers and resins. It can also be employed as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl) propanedioate involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and the derivatives of the compound being used.

Comparison with Similar Compounds

    Bis(4-chlorophenyl) methane: Similar structure but with a methylene bridge instead of a propanedioate group.

    Bis(4-chlorophenyl) ethane: Similar structure but with an ethylene bridge instead of a propanedioate group.

    Bis(4-chlorophenyl) ketone: Similar structure but with a carbonyl group instead of a propanedioate group.

Uniqueness: Bis(4-chlorophenyl) propanedioate is unique due to the presence of the propanedioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

bis(4-chlorophenyl) propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCPKBPIVUUYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483520
Record name bis(4-chlorophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15014-20-7
Record name bis(4-chlorophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.